molecular formula C6H4FN3 B15244241 2-Amino-3-fluoroisonicotinonitrile

2-Amino-3-fluoroisonicotinonitrile

Katalognummer: B15244241
Molekulargewicht: 137.11 g/mol
InChI-Schlüssel: YCNQWCURPQRBRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-3-fluoroisonicotinonitrile is a chemical compound with the molecular formula C6H4FN3. It is a derivative of isonicotinonitrile, where the amino group is positioned at the second carbon and the fluoro group at the third carbon of the pyridine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-fluoroisonicotinonitrile typically involves the fluorination of isonicotinonitrile derivatives. One common method includes the reaction of 2-aminoisonicotinonitrile with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reagents and maintain the required reaction conditions. The process is optimized to ensure high purity and yield, making the compound suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3-fluoroisonicotinonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, fluorinated derivatives, and complex organic molecules used in pharmaceuticals and materials science .

Wissenschaftliche Forschungsanwendungen

2-Amino-3-fluoroisonicotinonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Amino-3-fluoroisonicotinonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives formed .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-3-fluoroisonicotinonitrile is unique due to the specific positioning of the amino and fluoro groups, which can influence its reactivity and interaction with other molecules. This unique structure makes it a valuable compound in the synthesis of specialized organic molecules and potential therapeutic agents .

Eigenschaften

Molekularformel

C6H4FN3

Molekulargewicht

137.11 g/mol

IUPAC-Name

2-amino-3-fluoropyridine-4-carbonitrile

InChI

InChI=1S/C6H4FN3/c7-5-4(3-8)1-2-10-6(5)9/h1-2H,(H2,9,10)

InChI-Schlüssel

YCNQWCURPQRBRR-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(C(=C1C#N)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.